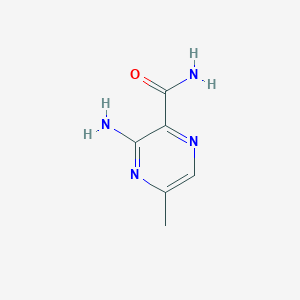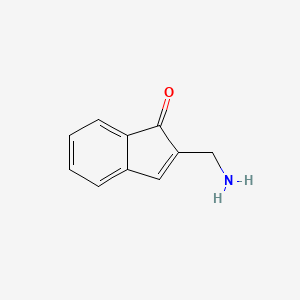![molecular formula C6H14O3Si B11919611 4-[Hydroxy(dimethyl)silyl]butanoic acid CAS No. 113902-26-4](/img/structure/B11919611.png)
4-[Hydroxy(dimethyl)silyl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxydimethylsilyl)butanoic acid is a unique organosilicon compound characterized by the presence of a hydroxyl group and a dimethylsilyl group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(hydroxydimethylsilyl)butanoic acid typically involves the hydrosilylation of butenoic acid derivatives with dimethylsilane. The reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes under mild conditions. The general reaction scheme is as follows:
CH2=CH−CH2−COOH+HSi(CH3)2OHCatalystCH3Si(OH)(CH3)2CH2−CH2−COOH
Industrial Production Methods: Industrial production of 4-(hydroxydimethylsilyl)butanoic acid involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems ensures high yield and purity of the product.
Types of Reactions:
Oxidation: 4-(Hydroxydimethylsilyl)butanoic acid can undergo oxidation reactions to form corresponding silanol or siloxane derivatives.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
科学的研究の応用
4-(Hydroxydimethylsilyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in the development of novel pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.
作用機序
The mechanism of action of 4-(hydroxydimethylsilyl)butanoic acid involves its interaction with various molecular targets. The hydroxyl and dimethylsilyl groups facilitate its binding to specific enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving silicon-based chemistry, which is distinct from traditional organic compounds.
類似化合物との比較
- 4-(Hydroxymethylsilyl)butanoic acid
- 4-(Dimethylsilyl)butanoic acid
- 4-(Trimethylsilyl)butanoic acid
Comparison: 4-(Hydroxydimethylsilyl)butanoic acid is unique due to the presence of both hydroxyl and dimethylsilyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications.
特性
CAS番号 |
113902-26-4 |
|---|---|
分子式 |
C6H14O3Si |
分子量 |
162.26 g/mol |
IUPAC名 |
4-[hydroxy(dimethyl)silyl]butanoic acid |
InChI |
InChI=1S/C6H14O3Si/c1-10(2,9)5-3-4-6(7)8/h9H,3-5H2,1-2H3,(H,7,8) |
InChIキー |
HNKFFSUYESNNAF-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)
![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)


![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11919561.png)
![6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11919565.png)

![Ethyl spiro[2.3]hexane-5-carboxylate](/img/structure/B11919568.png)
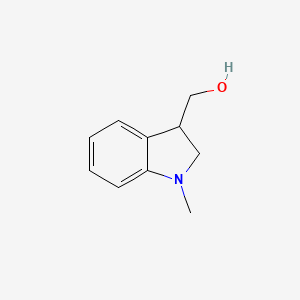
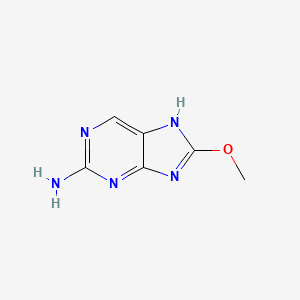
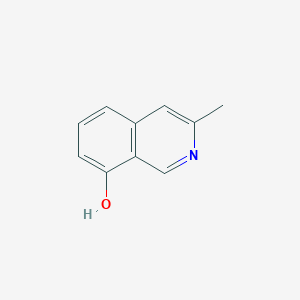
![3-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B11919594.png)
